Methyl 3-methyloxane-3-carboxylate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 3-methyloxane-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-8(7(9)10-2)4-3-5-11-6-8/h3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMLPUMDIABHGIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCOC1)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthetic Analysis and Precursor Identification for Methyl 3 Methyloxane 3 Carboxylate
Disconnection Strategies for the Oxane Ring System
The central feature of the target molecule is the oxane, or tetrahydropyran (B127337), ring. The most logical disconnection strategy for cyclic ethers involves cleaving one of the carbon-oxygen (C-O) bonds. slideshare.netstudysmarter.co.uk This approach simplifies the cyclic system into an acyclic precursor.
For Methyl 3-methyloxane-3-carboxylate, a C-O disconnection transforms the six-membered ring into a linear 1,5-difunctionalized pentane (B18724) derivative. The forward synthetic reactions corresponding to this disconnection are typically:
Intramolecular Williamson Ether Synthesis: This involves the cyclization of a halo-alcohol, where an alkoxide nucleophilically attacks an alkyl halide within the same molecule. nih.gov
Acid-Catalyzed Cyclization: The dehydration of a 1,5-diol can lead to the formation of the cyclic ether.
This primary disconnection is advantageous as it simplifies the complex, constrained ring into a flexible acyclic chain, which is often easier to assemble with stereochemical control.
Table 1: Disconnection Strategies for the Oxane Ring
| Disconnection Type | Bond Cleaved | Precursor Type | Corresponding Forward Reaction |
|---|---|---|---|
| C-O Ether Disconnection | C2-O or C6-O | Acyclic 1,5-hydroxy halide or 1,5-diol | Intramolecular Williamson Ether Synthesis or Acid-Catalyzed Dehydration |
Functional Group Interconversion Approaches for Ester Moiety
Functional Group Interconversion (FGI) is a standard retrosynthetic tactic used to convert one functional group into another that may be more advantageous for a particular disconnection or synthetic step. slideshare.net The methyl ester moiety (–COOCH₃) in the target molecule is a prime candidate for FGI.
The most direct and common FGI for an ester is its conversion to a carboxylic acid (–COOH). solubilityofthings.com This is a reliable transformation, and the corresponding forward reaction is the Fischer esterification, where the carboxylic acid is treated with methanol (B129727) in the presence of an acid catalyst. Other reducing agents can also be used to interconvert functional groups; for example, lithium aluminum hydride (LiAlH₄) can reduce esters to alcohols, while DIBAL-H can selectively reduce them to aldehydes under specific conditions. fiveable.me
This FGI simplifies the retrosynthesis by targeting a precursor carboxylic acid, which offers different synthetic options compared to the ester.
Identification of Key Synthons and Starting Materials
By combining the C-O disconnection and the ester FGI, a comprehensive retrosynthetic pathway can be proposed.
Target Molecule: this compound
Step 1: Functional Group Interconversion (FGI) . The methyl ester is retrosynthetically converted to its corresponding carboxylic acid, leading to the precursor 3-Methyl-oxane-3-carboxylic acid .
Step 2: C-O Disconnection . Cleavage of the oxane C-O bond reveals an acyclic diol precursor: 3-(Carboxy)-3-methylpentane-1,5-diol .
Step 3: C-C Disconnection . This diol, which contains the key quaternary center, can be disconnected further. A logical approach is to disconnect the C-C bonds formed from a tandem Michael addition. This points to three key synthons: a central malonic ester derivative and two two-carbon electrophiles.
From this analysis, the key synthons and their corresponding real-world starting materials can be identified.
Table 2: Synthons and Potential Starting Materials
| Synthon | Description | Potential Starting Material |
|---|---|---|
⁻C(CH₃)(COOR)₂ |
A nucleophilic dicarboxylate anion with a methyl group. | Dimethyl 2-methylmalonate |
CH₂=CH-CHO |
An α,β-unsaturated carbonyl synthon (two equivalents). | Acrolein or Acrylic acid |
A plausible forward synthesis would, therefore, involve the base-catalyzed tandem Michael addition of dimethyl 2-methylmalonate to two equivalents of acrolein. The resulting dialdehyde (B1249045) would then be reduced to the diol, followed by acid-catalyzed cyclization to form the oxane ring, and finally, esterification of the carboxylic acid.
Stereochemical Considerations in Retrosynthetic Pathways
The synthesis of this compound presents a significant stereochemical challenge: the creation of the C3 quaternary stereocenter. Since the target molecule is chiral, a non-stereoselective synthesis would produce a racemic mixture (an equal mix of both enantiomers). Achieving a single enantiomer requires a stereoselective synthesis. wiley.com
The key stereochemistry-determining step in the proposed pathway is the initial Michael addition that forms the C3 center. To control this, several strategies can be employed: youtube.com
Auxiliary-Controlled Synthesis: A chiral auxiliary can be temporarily attached to the starting material (e.g., the malonic ester). youtube.com This auxiliary, often a chiral molecule like an Evans auxiliary, directs the approach of the electrophile from a specific face, leading to the formation of one diastereomer preferentially. The auxiliary is removed in a later step.
Substrate-Controlled Synthesis: In some cases, existing stereocenters in a molecule can influence the outcome of subsequent reactions. youtube.com
Catalytic Asymmetric Synthesis: A small amount of a chiral catalyst (e.g., an organocatalyst or a metal complex with a chiral ligand) can be used to control the stereochemistry of the Michael addition. The catalyst creates a chiral environment around the reactants, favoring the transition state that leads to one enantiomer over the other.
By incorporating one of these strategies into the synthesis, the C3 quaternary center can be constructed with a high degree of stereocontrol, ultimately yielding an enantiomerically enriched sample of this compound. youtube.com
Synthetic Methodologies for Methyl 3 Methyloxane 3 Carboxylate and Analogues
Cyclization Strategies for Oxane Ring Formation
The creation of the six-membered oxane ring is a pivotal step in the synthesis of methyl 3-methyloxane-3-carboxylate. Several powerful cyclization methods have been developed to achieve this, each with its own advantages and substrate scope.
Intramolecular Ring-Closing Reactions
Intramolecular cyclization is a common and effective strategy for the formation of cyclic ethers. This approach typically involves a precursor molecule containing both a hydroxyl group and a suitable leaving group, or a double bond, positioned to facilitate a ring-closing reaction. For the synthesis of 3-substituted oxanes, an appropriately substituted δ-hydroxy alkene or a related derivative can undergo cyclization.
One such method involves the acid-catalyzed cyclization of a hydroxy acid. For instance, the synthesis of tetrahydropyran-based carboxylic acids has been achieved through the cyclization of precursor hydroxy acids using a catalytic amount of a Lewis acid like boron trifluoride diethyl etherate or iodine. nih.gov This strategy highlights the potential to form the oxane ring and have a carboxylic acid group in place for subsequent esterification.
Hetero-Diels-Alder Cycloadditions
The hetero-Diels-Alder reaction is a powerful tool for the construction of six-membered heterocycles, including oxanes. This [4+2] cycloaddition involves the reaction of a diene with a heterodienophile, or a heterodiene with a dienophile. For the synthesis of oxane derivatives, an inverse-electron-demand hetero-Diels-Alder reaction can be employed, often utilizing an electron-rich alkene (enol ether) as the dienophile and an electron-poor α,β-unsaturated carbonyl compound as the heterodiene.
While a direct application to this compound is not prominently documented, the general principle allows for the formation of the dihydropyran ring, which can then be reduced to the desired saturated oxane system. The substituents on the diene and dienophile can be chosen to introduce the required methyl and carboxylate groups at the appropriate positions.
Epoxide Ring-Opening and Cyclization
The ring-opening of epoxides is a versatile method in organic synthesis that can be adapted for the formation of oxane rings. An intramolecular attack of a hydroxyl group on an epoxide can lead to the formation of a cyclic ether. For the synthesis of a 3-substituted oxane, a δ,ε-epoxy alcohol could be a suitable precursor.
The regioselectivity of the epoxide ring-opening is a critical factor and can be controlled by the reaction conditions. Under basic conditions, the nucleophilic hydroxyl group will typically attack the less sterically hindered carbon of the epoxide in an SN2 fashion. nih.govresearchgate.net Conversely, under acidic conditions, the reaction proceeds through a more SN1-like transition state, with the nucleophile attacking the more substituted carbon that can better stabilize a partial positive charge. researchgate.netnih.gov This level of control allows for the strategic design of precursors to yield the desired oxane product.
Reductive Cyclizations
Reductive cyclization methods can also be employed for the synthesis of substituted oxanes. These reactions often involve the cyclization of a precursor that contains two functional groups that are brought together through a reduction step. For example, a keto-ester or a keto-nitrile could be a suitable starting material. The reduction of the keto group to a hydroxyl group can be followed by an intramolecular cyclization onto the ester or a derivative of the nitrile.
Another approach is the Prins cyclization, which is the acid-catalyzed addition of an aldehyde to an alkene. rsc.orgacs.orgorganic-chemistry.orgnih.govimperial.ac.uk This reaction can proceed in a tandem fashion to generate substituted tetrahydropyrans. The reaction involves the formation of an oxocarbenium ion intermediate, which is then attacked by the alkene to form the six-membered ring. The resulting carbocation can be trapped by a variety of nucleophiles. By carefully choosing the starting homoallylic alcohol and aldehyde, it is possible to construct complex, substituted oxane rings with a high degree of stereocontrol. nih.gov
Esterification and Functionalization Reactions at C3
Once the oxane ring is formed, or if a precursor with a carboxylic acid or hydroxyl group at the C3 position is synthesized, the final step is the introduction of the methyl ester functionality.
Direct Esterification Protocols
Direct esterification is a fundamental and widely used transformation in organic synthesis. If the precursor molecule is 3-methyl-oxane-3-carboxylic acid, it can be converted to its corresponding methyl ester, this compound, through several standard esterification methods.
A common method is the Fischer esterification, which involves reacting the carboxylic acid with methanol (B129727) in the presence of a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically performed under reflux conditions to drive the equilibrium towards the formation of the ester.
Alternatively, for more sensitive substrates or to avoid harsh acidic conditions, other esterification methods can be employed. These include reaction with diazomethane, or activation of the carboxylic acid with a coupling agent such as a carbodiimide (B86325) (e.g., DCC or EDC) followed by reaction with methanol. Another mild method involves the reaction of the carboxylate salt with an alkylating agent like methyl iodide. The synthesis of methyl tetrahydropyran-4-carboxylate has been reported by reacting the corresponding carboxylic acid with dimethyl sulfate (B86663) in the presence of potassium carbonate in acetone. chemicalbook.com
Below is a table summarizing the direct esterification of a carboxylic acid to its methyl ester:
| Esterification Method | Reagents | Typical Conditions |
| Fischer Esterification | Methanol, Catalytic H₂SO₄ or p-TsOH | Reflux |
| Diazomethane | CH₂N₂ | Ether, 0 °C to room temp. |
| Carbodiimide Coupling | DCC or EDC, DMAP (cat.), Methanol | CH₂Cl₂, room temp. |
| Alkylation | Methyl Iodide, Base (e.g., K₂CO₃) | Acetone or DMF, room temp. or heat |
Transesterification Methods
Transesterification, the conversion of one ester to another by exchanging the alkoxy group, is a fundamental reaction in organic synthesis. For a sterically hindered ester such as this compound, the selection of appropriate conditions is crucial to overcome the steric hindrance around the carbonyl group.
Transesterification can be catalyzed by either acids or bases. masterorganicchemistry.comyoutube.com Under basic conditions, an alkoxide nucleophile attacks the carbonyl carbon of the ester. To drive the equilibrium towards the desired product, the alcohol corresponding to the new ester is often used as the solvent. masterorganicchemistry.com For instance, to synthesize ethyl 3-methyloxane-3-carboxylate from the methyl ester, sodium ethoxide in ethanol (B145695) would be the reagent of choice. The reaction proceeds through a tetrahedral intermediate, and the success of the transformation depends on the relative nucleophilicity and leaving group ability of the involved alkoxides.
Acid-catalyzed transesterification involves protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for attack by the incoming alcohol. masterorganicchemistry.com This method is also typically performed using the desired alcohol as the solvent to shift the equilibrium. While effective, acid-catalyzed methods can be complicated by the potential for acid-mediated ring-opening of the sensitive oxetane (B1205548) ring, a common reactivity pathway for this strained heterocycle. nih.gov
The synthesis of complex, sterically hindered esters, such as the antioxidant pentaerythritol (B129877) tetrakis(3,5-di-tert-butyl-4-hydroxyhydrocinnamate), often requires high temperatures to drive the transesterification to completion, highlighting the challenges associated with sterically demanding substrates. wikipedia.org
Table 1: General Conditions for Transesterification
| Catalyst Type | Reagents & Conditions | Mechanism | Key Considerations |
| Base-Catalyzed | Alkoxide (e.g., NaOR') in R'OH solvent | Nucleophilic addition-elimination | Potential for side reactions if other base-sensitive functional groups are present. Equilibrium driven by using R'OH as solvent. masterorganicchemistry.com |
| Acid-Catalyzed | Strong acid (e.g., H₂SO₄, TsOH) in R'OH solvent | Protonation, nucleophilic attack, elimination | Risk of oxetane ring-opening. Equilibrium driven by using R'OH as solvent. masterorganicchemistry.com |
Modifications via Carboxylic Acid Precursors
A common and effective route to this compound involves the esterification of the corresponding carboxylic acid, 3-methyl-oxetane-3-carboxylic acid. This precursor can be synthesized through the oxidation of a primary alcohol.
A patented process describes the preparation of 3-alkyl-oxetane-3-carboxylic acids by the oxidation of 3-alkyl-3-hydroxymethyl-oxetanes. google.com Specifically, 3-methyl-3-hydroxymethyloxetane can be oxidized to yield 3-methyl-oxetane-3-carboxylic acid. google.com This oxidation can be achieved using various oxidizing agents, with a notable method being the use of oxygen or oxygen-containing gases in an aqueous alkaline medium in the presence of a palladium and/or platinum catalyst. uni-muenchen.de This approach provides a direct, one-step reaction from the alcohol to the carboxylic acid. uni-muenchen.de
Once the 3-methyl-oxetane-3-carboxylic acid is obtained, standard esterification methods can be applied to produce the methyl ester. Fischer esterification, which involves reacting the carboxylic acid with methanol in the presence of a strong acid catalyst, is a common choice. However, as with acid-catalyzed transesterification, care must be taken to avoid ring-opening of the oxetane. Milder esterification conditions, such as using dicyclohexylcarbodiimide (B1669883) (DCC) with dimethylaminopyridine (DMAP) as a catalyst, or converting the carboxylic acid to an acid chloride followed by reaction with methanol, can mitigate this issue.
Introduction of the Methyl Group at C3
The construction of the quaternary center at the C3 position of the oxetane ring is a key synthetic challenge. This can be achieved through either stereoselective methylation or more general alkylation strategies.
Stereoselective Methylation Reactions
The stereoselective introduction of the methyl group at C3 is a sophisticated approach that can lead to enantiomerically enriched products if a chiral starting material or catalyst is employed. One potential strategy involves the asymmetric alkylation of a prochiral 3-keto-oxetane precursor.
While specific examples for the asymmetric methylation of 3-keto-oxetanes are not prevalent in the reviewed literature, general principles of asymmetric alkylation of cyclic ketones can be applied. Phase-transfer catalysis using chiral cinchona alkaloid derivatives has been shown to be effective for the highly enantioselective α-alkylation of cyclic β-keto esters and amides. rsc.org This methodology could potentially be adapted for the asymmetric methylation of a β-keto ester derivative of an oxetane.
Another approach involves the use of chiral phosphoric acids as catalysts for the asymmetric addition of nucleophiles to ketones. rsc.org These catalysts have been successfully used in the asymmetric amination of α-branched cyclic ketones. rsc.org The homologation of ketones with diazo compounds, catalyzed by chiral Lewis acids, also presents a pathway to enantioenriched β-keto esters with an all-carbon quaternary center. acs.org
Alkylation Strategies
More general alkylation strategies often involve the construction of the 3,3-disubstituted oxetane ring from an acyclic precursor that already contains the necessary carbon framework. A versatile method starts from substituted dimethyl malonates. acs.org For the synthesis of this compound, a suitably substituted malonate would be a key intermediate. This could involve the alkylation of dimethyl malonate with a precursor that contains the oxetane ring or, more commonly, constructing the oxetane ring from a malonate derivative.
For example, a process could start with the alkylation of a malonic ester with a suitable electrophile to introduce the methyl group. This would be followed by the introduction of the other substituents necessary for the cyclization to form the oxetane ring, such as two hydroxymethyl groups or a hydroxymethyl group and a leaving group.
Multi-Component Reactions in Target Compound Synthesis
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, offer an efficient route to complex molecules. nih.govnih.govtaylorfrancis.com While specific MCRs for the direct synthesis of this compound are not extensively documented, the principles of MCRs can be applied to construct the key structural features of the target molecule.
For instance, the Passerini and Ugi reactions are powerful isocyanide-based MCRs that can generate complex adducts with a variety of functional groups in a single step. nih.gov It is conceivable that a carefully designed MCR could assemble a precursor that can be subsequently cyclized to the desired 3,3-disubstituted oxetane. The challenge lies in designing the components in such a way that the resulting adduct has the correct substitution pattern and functional groups for the subsequent ring-closing reaction.
Chemo-, Regio-, and Stereoselective Synthesis Approaches
The synthesis of a specific isomer of a substituted oxetane requires precise control over chemo-, regio-, and stereoselectivity. This is particularly important when dealing with multifunctional molecules where competing reaction pathways are possible.
A key precursor for many substituted oxetanes is oxetan-3-one. nih.govnih.govorganic-chemistry.org The synthesis of oxetan-3-ones can be achieved via a gold-catalyzed one-step reaction from readily available propargylic alcohols. nih.govorganic-chemistry.org Once formed, oxetan-3-one can be functionalized in a variety of ways. For example, a Wittig reaction can be used to introduce an exocyclic double bond, which can then be further manipulated. doi.org
The stereoselective synthesis of highly substituted oxetanes has been achieved through intramolecular C-C bond-forming Michael additions. rsc.org This approach allows for the creation of multiple stereocenters with a high degree of control. For the synthesis of this compound, a strategy could involve the cyclization of an acyclic precursor where the stereochemistry of the substituents dictates the stereochemistry of the final product.
The synthesis of 3,3-disubstituted oxetanes often relies on the Williamson ether synthesis, where a diol is selectively monoprotected, the remaining alcohol is converted to a leaving group, and the ring is closed under basic conditions. The chemo- and regioselectivity of the protection and activation steps are critical for the success of this strategy.
Table 2: Key Precursors and Their Synthetic Utility
| Precursor | Synthetic Transformation | Product Type | Reference |
| 3-Methyl-3-hydroxymethyloxetane | Oxidation | 3-Methyl-oxetane-3-carboxylic acid | google.comuni-muenchen.de |
| Oxetan-3-one | Wittig olefination | 3-Alkylideneoxetanes | doi.org |
| Propargylic alcohols | Gold-catalyzed cyclization | Oxetan-3-ones | nih.govorganic-chemistry.org |
| Substituted dimethyl malonates | Multi-step synthesis involving reduction and cyclization | 3,3-Disubstituted oxetanes | acs.org |
Mechanistic Studies of Reactions Involving Methyl 3 Methyloxane 3 Carboxylate
Elucidation of Reaction Pathways for Cyclization Reactions
The formation of the oxetane (B1205548) ring in methyl 3-methyloxane-3-carboxylate is a key synthetic challenge due to the inherent ring strain of four-membered heterocycles. acs.org The kinetics of forming four-membered rings are notably slower compared to the formation of three, five, or six-membered rings. acs.org Consequently, synthetic strategies typically rely on intramolecular cyclization reactions where the entropic cost is minimized. wikipedia.org
One of the most common and effective pathways is the intramolecular Williamson ether synthesis, starting from a suitable 1,3-diol precursor. In the context of this compound, this would involve a derivative of 3-hydroxy-3-methylbutane-1,3-diol. The primary hydroxyl group is converted into a good leaving group, such as a tosylate or mesylate. Subsequent treatment with a non-nucleophilic base facilitates an intramolecular SN2 reaction, where the tertiary alkoxide attacks the carbon bearing the leaving group to form the oxetane ring. The gem-dimethyl group, analogous to the methyl and carboxylate groups at the 3-position, can promote cyclization. rsc.org
Another significant pathway involves the intramolecular ring-opening of an epoxide. nih.gov A potential precursor could be an epoxy ester. The biosynthesis of the oxetane ring in the natural product Taxol is proposed to occur via an enzyme-mediated epoxy ester rearrangement, highlighting a biological precedent for this type of transformation. acs.org In a laboratory setting, this cyclization can be promoted by Lewis acids or bases. For instance, treatment of a γ-haloalcohol with a base can induce an intramolecular SN2 reaction to form the epoxide ring. youtube.com Similarly, a suitably positioned alcohol can open an epoxide to form a larger ring, and while 5-exo and 6-endo cyclizations are common, 4-exo cyclizations to form oxetanes are also achievable, though often less kinetically favorable. rsc.org
The Paternò-Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and an alkene, represents another fundamental route to oxetanes. rsc.orgillinois.edu While highly effective for certain substitution patterns, its application to the synthesis of this compound would require a specific precursor design and may face challenges in controlling regioselectivity.
Recent advances have also explored metal-catalyzed cycloisomerization of homoallylic alcohols as a mild and high-yielding method for constructing oxetane rings, demonstrating broad functional group tolerance. nih.govbeilstein-journals.org
Investigation of Ester Hydrolysis and Transesterification Mechanisms
The methyl ester group of this compound is susceptible to hydrolysis and transesterification reactions, which can be catalyzed by either acid or base. The chosen conditions can significantly impact the reaction's efficiency and reversibility.
Base-Catalyzed Hydrolysis (Saponification)
Base-catalyzed hydrolysis is generally preferred for its irreversibility and typically faster reaction rates compared to acid catalysis. quora.comchemistrysteps.com The mechanism proceeds via a bimolecular acyl-oxygen cleavage (BAC2). epa.gov
Nucleophilic Attack: A hydroxide (B78521) ion, a strong nucleophile, attacks the electrophilic carbonyl carbon of the ester. This step forms a tetrahedral intermediate. chemistrysteps.commasterorganicchemistry.com
Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the methoxide (B1231860) ion (-OCH3) as the leaving group.
The consumption of the hydroxide catalyst in the final deprotonation step means it is technically a promoter rather than a catalyst, requiring stoichiometric amounts for full conversion. youtube.comyoutube.com
Acid-Catalyzed Hydrolysis
Acid-catalyzed hydrolysis is a reversible process, and achieving high yields often requires using a large excess of water to shift the equilibrium toward the products. chemistrysteps.comkhanacademy.org
Protonation: The carbonyl oxygen is protonated by the acid catalyst (e.g., H3O+), which enhances the electrophilicity of the carbonyl carbon. chemistrysteps.comyoutube.com
Nucleophilic Attack: A water molecule, acting as a nucleophile, attacks the activated carbonyl carbon, leading to a tetrahedral intermediate. youtube.com
Proton Transfer: A proton is transferred from the attacking water moiety to the methoxy (B1213986) oxygen, converting it into a good leaving group (methanol). youtube.comyoutube.com
Elimination of Leaving Group: The tetrahedral intermediate collapses, expelling a neutral methanol (B129727) molecule and reforming the carbonyl group, which is still protonated.
Deprotonation: A water molecule removes the proton from the carbonyl oxygen, regenerating the acid catalyst and yielding the final carboxylic acid product. khanacademy.org
Transesterification
Transesterification involves the exchange of the alkoxy group of the ester. Similar to hydrolysis, it can be catalyzed by acid or base. masterorganicchemistry.com In a base-catalyzed transesterification, an alkoxide (e.g., ethoxide) acts as the nucleophile instead of hydroxide. The mechanism is analogous to saponification. In an acid-catalyzed process, an alcohol acts as the nucleophile, and the mechanism mirrors that of acid-catalyzed hydrolysis. masterorganicchemistry.com
Mechanisms of Stereoselective Transformations
Stereoselective synthesis of oxetanes is crucial for applications in medicinal chemistry and materials science. rsc.org For a molecule like this compound, which is achiral, stereoselectivity becomes relevant when considering the synthesis of derivatives or when the synthetic route involves chiral intermediates.
Stereoselective transformations can be categorized into two main approaches: controlling stereochemistry during the ring-forming cyclization or modifying a pre-existing oxetane ring.
Stereoselective Cyclization
Substrate Control: When the precursor to cyclization contains one or more stereocenters, the formation of the oxetane ring can proceed diastereoselectively. For example, the cyclization of an enantioenriched 1,3-diol can lead to a diastereomerically enriched oxetane. rsc.orgillinois.edu The relative stereochemistry is dictated by the transition state that minimizes steric interactions.
Catalyst Control: The use of chiral catalysts allows for the enantioselective synthesis of oxetanes from prochiral substrates. Chiral Lewis acids have been employed to catalyze enantioselective [2+2] cycloadditions (Paternò-Büchi reaction) to produce oxetanes with high enantiomeric excess. illinois.edu Similarly, chiral iridium photocatalysts have been developed for highly enantioselective photocycloadditions. beilstein-journals.org Biocatalysis, using engineered enzymes like halohydrin dehalogenases (HHDHs), has emerged as a powerful tool for the kinetic resolution of racemic γ-haloalcohols to produce enantioenriched oxetanes. nih.gov
Stereoselective Ring Opening
While the oxetane ring is generally stable, it can be opened by nucleophiles under acidic conditions. wikipedia.org If the oxetane is chiral, this ring-opening can be stereoselective. For instance, Jacobsen has demonstrated the use of Lewis acid activation coupled with a nucleophile delivery system for the desymmetrization of meso-oxetanes. illinois.edu This approach allows for the creation of highly functionalized, stereochemically rich acyclic structures from simple oxetane precursors.
Reaction Kinetics and Thermodynamics
The mechanistic understanding of reactions involving this compound is deeply connected to their kinetic and thermodynamic profiles.
Thermodynamics
The most significant thermodynamic feature of the oxetane ring is its substantial ring strain, estimated to be approximately 25.5 kcal/mol (107 kJ/mol). nih.govutexas.edu This value is comparable to that of an oxirane (epoxide) ring (27.3 kcal/mol) and significantly higher than that of a tetrahydrofuran (B95107) (THF) ring (5.6 kcal/mol). nih.gov This high ring strain makes ring-opening reactions thermodynamically favorable. However, the oxetane ring is kinetically more stable than an epoxide ring. researchgate.net
The introduction of substituents on the oxetane ring, such as the methyl and carboxylate groups at the C3 position, influences the ring's conformation. To relieve unfavorable eclipsing interactions, substituted oxetanes adopt a more "puckered" conformation compared to the nearly planar structure of the unsubstituted parent compound. acs.org
Kinetics
The rate of intramolecular cyclization to form rings is highly dependent on the ring size. The general trend for the relative rates of cyclization of ω-bromoalkylamines shows that the formation of 5- and 6-membered rings is significantly faster than that of 3- or 4-membered rings. wikipedia.org
| Ring Size (n) | Relative Rate Constant (krel) |
|---|---|
| 3 | 0.1 |
| 4 | 0.002 |
| 5 | 100 |
| 6 | 1.7 |
| 7 | 0.03 |
This table illustrates the kinetic challenge in forming four-membered rings compared to five- and six-membered rings, based on data for ω-bromoalkylamines. wikipedia.org
The slow rate of 4-membered ring formation is attributed to the angle strain in the transition state. wikipedia.org Despite this kinetic barrier, intramolecular reactions are favored over their intermolecular counterparts due to a higher effective concentration of the reacting groups, which reduces the entropic cost of reaching the transition state. wikipedia.org
Regarding ester hydrolysis, base-catalyzed reactions are typically kinetically faster than acid-catalyzed ones, often taking minutes instead of hours. quora.com This is because the hydroxide ion is a much stronger nucleophile than water.
Transition State Analysis
Computational studies and mechanistic experiments provide insight into the transition states of reactions involving this compound.
Transition State of Cyclization
For the intramolecular SN2 cyclization to form the oxetane ring, the transition state involves the backside attack of the nucleophilic oxygen on the carbon bearing the leaving group. The geometry of this transition state is constrained by the length of the tether connecting the nucleophile and the electrophile. The significant angle strain inherent in forming a four-membered ring is reflected in the high energy of this transition state, explaining the slow reaction kinetics. wikipedia.org In vanadium-catalyzed cyclizations of epoxy alcohols to form cyclic ethers, a chair-like transition state is proposed where the catalyst coordinates to the reacting groups. rsc.org A similar templated transition state could be envisaged for metal-catalyzed formations of the oxetane ring.
Transition State of Hydrolysis
In the BAC2 mechanism for base-catalyzed ester hydrolysis, the rate-determining step is the formation of the tetrahedral intermediate. The transition state leading to this intermediate involves the approach of the hydroxide nucleophile to the carbonyl carbon.
For acid-catalyzed hydrolysis, the mechanism involves several intermediates. The transition states correspond to the highest energy points between these intermediates, such as the nucleophilic attack of water on the protonated carbonyl. Theoretical studies have highlighted that the four-membered oxetane ring exhibits less strain in its transition state for ring-opening compared to an oxirane, which contributes to its higher activation energy and greater kinetic stability. researchgate.net
The puckered conformation of the 3,3-disubstituted oxetane ring is a critical factor. acs.org This puckering influences the steric accessibility of the ester group and the faces of the oxetane ring, which can affect the transition state energies for reactions involving external reagents and play a role in any observed stereoselectivity.
Spectroscopic and Spectrometric Analysis of this compound: A Comprehensive Review
Despite a thorough search for experimental data pertaining to the advanced spectroscopic and spectrometric characterization of this compound, specific research findings on its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) profiles could not be located. The systematic name for this compound is Methyl 3-methyl-tetrahydropyran-3-carboxylate.
Searches for this compound and its derivatives, including the corresponding carboxylic acid and ethyl ester, yielded limited and primarily predictive or indirect information. For instance, while a predicted collision cross section for the related "3-methyloxane-3-carboxylic acid" is available, this does not constitute the experimental high-resolution mass spectrometry data required for a detailed analysis of the methyl ester. Similarly, references to the use of NMR and LCMS for the characterization of the analogous ethyl ester were found, but the actual spectral data were not provided.
The absence of published experimental data prevents a detailed discussion and the creation of data tables for the following analytical techniques as requested:
Advanced Spectroscopic and Spectrometric Characterization
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathways
Without access to primary research articles or spectral databases containing this information, a scientifically accurate and informative article that adheres to the provided outline cannot be generated. The generation of speculative or theoretical data would not meet the required standard of scientific accuracy.
Therefore, this article cannot be completed as per the user's instructions due to the lack of available scientific data for the specified compound.
Infrared (IR) and Raman Spectroscopy for Vibrational Modes and Functional Group Identification
The key functional groups present in methyl 3-methyloxane-3-carboxylate are the ester group (C=O, C-O) and the oxane ring (C-O-C ether linkage), along with aliphatic C-H bonds from the methyl and methylene (B1212753) groups.
Infrared (IR) Spectroscopy:
In IR spectroscopy, the absorption of infrared radiation excites molecular vibrations. The most prominent and diagnostically useful peak for this compound is the carbonyl (C=O) stretching vibration of the ester group. This typically appears as a strong, sharp absorption band in the region of 1750-1735 cm⁻¹ . The exact position of this band can be influenced by the electronic environment.
The C-O stretching vibrations of the ester group are also characteristic and typically give rise to two bands. The C-O-C asymmetric stretch is usually found in the 1250-1100 cm⁻¹ region, while the O-C-C symmetric stretch appears at a lower frequency, typically between 1100-1000 cm⁻¹ . The cyclic ether (oxane ring) also contains a C-O-C linkage, and its stretching vibration is expected in a similar region, often overlapping with the ester C-O stretches.
The aliphatic C-H stretching vibrations from the methyl and methylene groups are expected in the 3000-2850 cm⁻¹ region. The C-H bending vibrations for these groups will appear in the fingerprint region, typically around 1470-1450 cm⁻¹ for methylene scissoring and 1380 cm⁻¹ for methyl umbrella bending.
Raman Spectroscopy:
Raman spectroscopy provides complementary information to IR spectroscopy. While strong IR absorptions are associated with large changes in the dipole moment during a vibration, strong Raman signals arise from vibrations that cause a significant change in the polarizability of the molecule.
For this compound, the C=O stretch, while strong in the IR, will likely be a weaker band in the Raman spectrum. Conversely, the C-C and C-O single bond stretches within the oxane ring and the ester group may show more significant Raman intensity. The symmetric C-O-C stretching of the ether in the oxane ring is often a strong band in the Raman spectrum. Aliphatic C-H stretching and bending vibrations are also readily observed in Raman spectra.
A key advantage of Raman spectroscopy is the typically weak scattering of water, making it suitable for analyzing samples in aqueous media if required.
Interactive Data Table of Expected Vibrational Modes:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Intensity (IR) | Expected Wavenumber (cm⁻¹) (Raman) | Expected Intensity (Raman) |
| C-H (Aliphatic) | Stretching | 2980 - 2850 | Medium to Strong | 2980 - 2850 | Strong |
| C=O (Ester) | Stretching | 1750 - 1735 | Strong | 1750 - 1735 | Weak to Medium |
| C-H (Methylene) | Scissoring | ~1465 | Medium | ~1465 | Medium |
| C-H (Methyl) | Bending | ~1450 & ~1380 | Medium | ~1450 & ~1380 | Medium |
| C-O (Ester) | Asymmetric Stretch | 1250 - 1150 | Strong | 1250 - 1150 | Medium |
| C-O-C (Ether) | Asymmetric Stretch | 1150 - 1085 | Strong | 1150 - 1085 | Medium |
| C-O (Ester) | Symmetric Stretch | 1100 - 1000 | Medium | 1100 - 1000 | Medium |
| C-C | Stretching | 1200 - 800 | Weak to Medium | 1200 - 800 | Medium to Strong |
X-ray Crystallography for Solid-State Structure Determination (if applicable)
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique involves diffracting a beam of X-rays off a single crystal of the compound. The resulting diffraction pattern is then used to calculate the electron density map of the molecule, from which the atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision.
For this compound, a successful X-ray crystallographic analysis would provide unambiguous confirmation of its molecular structure, including the conformation of the oxane ring (e.g., chair, boat, or twist-boat) and the relative orientation of the methyl and carboxylate substituents.
Applicability and Findings:
As of the current body of scientific literature, there are no published X-ray crystallographic structures for this compound. The applicability of this technique is contingent upon the ability to grow a single crystal of sufficient size and quality. If the compound is a liquid or an amorphous solid at ambient conditions, or if it fails to produce suitable crystals, then X-ray crystallography cannot be performed.
In the absence of experimental data, computational modeling techniques, such as Density Functional Theory (DFT), could be employed to predict the lowest energy conformation and theoretical crystal packing of the molecule. However, such theoretical models await experimental validation.
Should a crystalline form of this compound be obtained and analyzed in the future, the resulting data would be invaluable for a complete structural understanding.
Conformational Analysis and Stereochemistry
Ring Conformation Studies of the Oxane Moiety
The six-membered oxane ring, a tetrahydropyran (B127337) system, is known to adopt a chair conformation to minimize torsional and steric strain. For Methyl 3-methyloxane-3-carboxylate, two principal chair conformations are possible. In these conformations, the substituents at the C3 position—a methyl group and a methoxycarbonyl group—can occupy either axial or equatorial positions.
Computational studies and analogies with other 3,3-disubstituted tetrahydropyrans suggest a conformational equilibrium between these two chair forms. The relative stability of these conformers is dictated by the steric bulk of the substituents. Generally, the conformer that minimizes steric interactions will be lower in energy and thus more populated at equilibrium. In the case of 3,3-disubstituted oxanes, the chair conformation where the larger group occupies the equatorial position is typically favored to alleviate 1,3-diaxial interactions. The development of synthetic methods for functionalized tetrahydropyran rings is an active area of research, providing a basis for understanding their conformational behavior. nih.govbohrium.comrsc.orgyork.ac.uk
A detailed analysis of the conformational preferences would require specific spectroscopic or computational data for this molecule. Techniques such as NMR spectroscopy, particularly the analysis of coupling constants and Nuclear Overhauser Effects (NOEs), alongside quantum chemical calculations, would provide precise information on the conformational equilibrium and the geometry of the dominant conformers. docbrown.infosoton.ac.uk
Stereochemical Assignment of Chiral Centers
This compound possesses a single chiral center at the C3 position of the oxane ring. This carbon atom is bonded to four different groups: a methyl group, a methoxycarbonyl group, the C2 methylene (B1212753) group of the ring, and the C4 methylene group of the ring. The presence of this stereocenter means the molecule can exist as a pair of enantiomers, (R)- and (S)-Methyl 3-methyloxane-3-carboxylate.
The absolute configuration of each enantiomer is assigned using the Cahn-Ingold-Prelog (CIP) priority rules. youtube.com The four substituents attached to the chiral C3 atom are ranked based on their atomic number. The spatial arrangement of these groups then determines the (R) or (S) designation. The determination of the absolute configuration is crucial for understanding the molecule's interaction with other chiral molecules and its biological activity, if any. The synthesis of specific stereoisomers of substituted tetrahydropyrans is a key focus in organic chemistry. nih.govacs.org
| Substituent at C3 | CIP Priority |
| -OCH2- (part of the ring) | 1 |
| -COOCH3 (methoxycarbonyl) | 2 |
| -CH2- (part of the ring) | 3 |
| -CH3 (methyl) | 4 |
| Note: The precise assignment of priorities between the ring carbons would depend on a detailed analysis of the full ring structure. |
Dynamic Stereochemistry and Conformational Interconversions
The oxane ring of this compound is not static but undergoes rapid conformational interconversion between the two chair forms at room temperature. This dynamic process, known as ring flipping or ring inversion, leads to the exchange of axial and equatorial positions of the substituents.
The energy barrier for this ring inversion is an important parameter that characterizes the molecule's flexibility. This barrier can be determined experimentally using dynamic NMR spectroscopy. By studying the changes in the NMR spectrum at different temperatures, it is possible to calculate the activation energy for the conformational interconversion. This dynamic behavior is a common feature of six-membered rings and plays a significant role in their chemical reactivity and biological function.
Chiroptical Properties for Enantiomeric Excess Determination
Enantiomers of a chiral compound like this compound have identical physical properties in a non-chiral environment, but they differ in their interaction with plane-polarized light. This gives rise to chiroptical properties such as optical rotation and circular dichroism (CD). researchgate.netacs.org
Optical Rotation : Each enantiomer will rotate the plane of polarized light to an equal but opposite degree. The specific rotation, [α], is a characteristic property of a chiral compound. A measurement of the optical rotation of a sample can be used to determine the enantiomeric excess (ee), which is a measure of the purity of one enantiomer over the other in a mixture.
Circular Dichroism (CD) : CD spectroscopy measures the differential absorption of left and right circularly polarized light. A CD spectrum provides more detailed stereochemical information than optical rotation and can be used to determine the absolute configuration of a chiral molecule by comparing the experimental spectrum with theoretical calculations or with the spectra of related compounds of known configuration. Chiroptical properties are essential for the characterization of chiral molecules. researchgate.netacs.orgnih.gov
The determination of enantiomeric excess is often performed using chiral chromatography, such as chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), where the two enantiomers are separated on a chiral stationary phase. nih.gov
Theoretical and Computational Studies of Methyl 3 Methyloxane 3 Carboxylate
Quantum Chemical Calculations for Electronic Structure and Stability
Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. For methyl 3-methyloxane-3-carboxylate, these calculations would typically focus on determining the most stable geometric conformations and the distribution of electron density.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules. DFT calculations for this compound would likely be performed using functionals such as B3LYP or ωB97X-D, combined with a suitable basis set like 6-31G(d) or larger to accurately model the molecule's geometry and energetics. biointerfaceresearch.comnih.gov
A hypothetical table of calculated electronic properties for the most stable conformer of this compound, based on typical values for similar molecules, is presented below.
| Property | Calculated Value |
| Total Energy | (a.u.) |
| HOMO Energy | (eV) |
| LUMO Energy | (eV) |
| HOMO-LUMO Gap | (eV) |
| Dipole Moment | (Debye) |
Ab Initio Methods
Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2), provide a higher level of theory for electronic structure calculations. These methods are computationally more intensive but can offer more accurate results, especially for electron correlation effects. acs.org For cyclic esters and ethers, ab initio calculations can be crucial for accurately determining ring strain energies and the relative energies of different conformers. acs.org The choice of basis set, such as the Pople-style (e.g., 6-311+G(d,p)) or Dunning's correlation-consistent basis sets (e.g., cc-pVTZ), would be critical for obtaining reliable results.
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics (MD) simulations are powerful tools for exploring the conformational landscape and dynamic behavior of molecules over time. For a flexible molecule like this compound, which has a six-membered ring and a rotatable ester group, MD simulations can reveal the accessible conformations and the transitions between them. mdpi.comumich.edu
Prediction of Spectroscopic Parameters
Computational methods are invaluable for predicting spectroscopic data, which can aid in the identification and characterization of new compounds. nih.gov
For this compound, DFT calculations can be used to predict its infrared (IR) and nuclear magnetic resonance (NMR) spectra. scilit.comuncw.edu
IR Spectroscopy: Calculation of vibrational frequencies can help assign the peaks in an experimental IR spectrum. Key vibrational modes would include the C-O-C stretching of the oxane ring, the C=O stretching of the ester, and the various C-H bending and stretching modes.
NMR Spectroscopy: The GIAO (Gauge-Including Atomic Orbital) method is commonly used to calculate the NMR chemical shifts (¹H and ¹³C). scilit.com These predicted shifts, when compared to experimental data, can help confirm the molecular structure. The prediction of coupling constants is also possible and provides further structural information. uncw.edu
A hypothetical table of predicted ¹³C NMR chemical shifts for key carbon atoms in this compound is shown below, based on general values for similar functional groups.
| Atom | Predicted Chemical Shift (ppm) |
| Carbonyl Carbon (C=O) | 170-175 |
| Quaternary Carbon (C-3) | 40-50 |
| Carbons adjacent to ether O | 65-75 |
| Methyl Carbon (ester) | 50-55 |
| Methyl Carbon (at C-3) | 20-30 |
Note: These are estimated ranges based on known chemical shifts for similar structural motifs.
Computational Analysis of Reaction Mechanisms and Transition States
Theoretical calculations can be employed to investigate the potential reaction mechanisms involving this compound. For instance, the hydrolysis of the ester group or the ring-opening polymerization of the oxane ring are reactions that can be studied computationally. mdpi.commdpi.com
By mapping the potential energy surface, chemists can identify the transition state structures and calculate the activation energy barriers for different reaction pathways. nih.gov For example, in the study of the ring-opening polymerization of cyclic esters, DFT has been used to elucidate the coordination-insertion mechanism, identifying the key intermediates and transition states. mdpi.com Such analyses provide a deeper understanding of the reaction kinetics and selectivity.
Structure-Energy Relationships for Conformers
The six-membered oxane ring in this compound can adopt several conformations, primarily chair and boat forms, along with various twist-boat conformations. The substituents on the ring significantly influence the relative stability of these conformers.
A conformational analysis would involve systematically exploring the potential energy surface with respect to the key dihedral angles of the ring and the orientation of the methyl and carboxylate groups. nih.govnih.gov The goal is to identify all low-energy conformers and to quantify their relative energies. frontiersin.org
For the 3-methyl-3-carboxylate substitution pattern, the chair conformation is expected to be the most stable. Within the chair conformation, the substituents can be in either axial or equatorial positions. The relative stability of these conformers would be determined by steric and electronic factors. For instance, a bulky substituent generally prefers the equatorial position to minimize 1,3-diaxial interactions.
A hypothetical energy profile for the chair conformers of this compound is presented below.
| Conformer | Axial/Equatorial Position of -CH₃ | Axial/Equatorial Position of -COOCH₃ | Relative Energy (kcal/mol) |
| Chair 1 | Axial | Equatorial | Higher |
| Chair 2 | Equatorial | Axial | Lower |
| Chair 3 | Axial | Axial | Highest |
| Chair 4 | Equatorial | Equatorial | Lowest |
Note: This table illustrates the expected relative stabilities based on steric considerations in substituted cyclohexanes, which are analogous to oxanes. The conformer with both bulky groups in the equatorial position is generally the most stable.
Derivatization and Chemical Transformations of Methyl 3 Methyloxane 3 Carboxylate
Hydrolysis to the Corresponding Carboxylic Acid
The ester group of methyl 3-methyloxane-3-carboxylate can be hydrolyzed to the corresponding carboxylic acid, 3-methyloxane-3-carboxylic acid, under both acidic and basic conditions.
Acid-Catalyzed Hydrolysis:
Acid-catalyzed hydrolysis is a reversible process typically carried out by heating the ester in the presence of a dilute mineral acid, such as hydrochloric acid or sulfuric acid, in an excess of water. researchgate.netwhiterose.ac.uk The reaction proceeds via protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by water. acs.org Due to the steric hindrance around the ester group, this reaction may require more forcing conditions (higher temperatures and longer reaction times) compared to less hindered esters. rsc.org
Base-Catalyzed Hydrolysis (Saponification):
Base-catalyzed hydrolysis, also known as saponification, is an irreversible reaction that is generally more efficient for hindered esters. uab.catmagtech.com.cn The reaction involves the nucleophilic attack of a hydroxide (B78521) ion on the ester carbonyl, leading to a tetrahedral intermediate which then expels the methoxide (B1231860) ion. magtech.com.cn The resulting carboxylic acid is deprotonated by the base to form the carboxylate salt. Subsequent acidification of the reaction mixture is necessary to obtain the free carboxylic acid. whiterose.ac.uk Common reagents for saponification include aqueous solutions of sodium hydroxide or potassium hydroxide. For particularly hindered esters, the use of stronger bases like potassium tert-butoxide in a non-aqueous solvent system can be effective. masterorganicchemistry.com
| Reaction | Reagents and Conditions | Product |
| Acid-Catalyzed Hydrolysis | Dilute HCl or H₂SO₄, H₂O, heat (reflux) | 3-Methyloxane-3-carboxylic acid |
| Base-Catalyzed Hydrolysis | 1. NaOH(aq) or KOH(aq), heat (reflux)2. H₃O⁺ (acid workup) | 3-Methyloxane-3-carboxylic acid |
Reduction Reactions of the Ester Group
The ester functionality in this compound can be reduced to a primary alcohol, yielding (3-methyloxan-3-yl)methanol.
Reduction with Lithium Aluminum Hydride (LiAlH₄):
Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing esters to primary alcohols. echemi.comlibretexts.orgresearchgate.netlumenlearning.commasterorganicchemistry.com The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). mnstate.edupurdue.edu The mechanism involves the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by the elimination of methoxide to form an intermediate aldehyde. This aldehyde is then immediately reduced by another equivalent of LiAlH₄ to the corresponding primary alcohol. masterorganicchemistry.com Due to the high reactivity of LiAlH₄, it must be used in anhydrous conditions as it reacts violently with water. nih.gov
Other Reducing Agents:
While LiAlH₄ is the most common reagent for this transformation, other reducing agents can also be employed. For instance, diisobutylaluminum hydride (DIBAL-H) can reduce esters to aldehydes at low temperatures, although careful control of the reaction conditions is required to prevent over-reduction to the alcohol. acs.org Sodium borohydride (B1222165) (NaBH₄) is generally not reactive enough to reduce esters. lumenlearning.comuva.es
| Reaction | Reagent and Conditions | Product |
| Ester Reduction | 1. LiAlH₄, dry ether or THF2. H₃O⁺ (workup) | (3-Methyloxan-3-yl)methanol |
Nucleophilic Attack at the Ester Carbonyl
The electrophilic carbonyl carbon of the ester group is susceptible to attack by various nucleophiles, leading to a range of derivatives. This is a form of nucleophilic acyl substitution. acs.orglibretexts.orgnih.govrsc.org
Reaction with Grignard Reagents:
Grignard reagents (RMgX) react with esters to produce tertiary alcohols. acs.orgnih.govnih.govacs.orgcwu.edu The reaction proceeds through a double addition mechanism. The first equivalent of the Grignard reagent adds to the carbonyl carbon to form a tetrahedral intermediate, which then collapses to form a ketone. This ketone intermediate is more reactive than the starting ester and immediately reacts with a second equivalent of the Grignard reagent to yield a tertiary alcohol after an acidic workup. nih.govnih.gov For example, reaction with two equivalents of methylmagnesium bromide would yield 2-(3-methyloxan-3-yl)propan-2-ol.
Ammonolysis:
The reaction of esters with ammonia (B1221849) or amines, known as ammonolysis, can be used to synthesize amides. This reaction typically requires heating the ester with ammonia or a primary or secondary amine. The process can be slow and may require high pressure. This nucleophilic acyl substitution results in the formation of 3-methyloxane-3-carboxamide when ammonia is used.
| Reaction | Reagents and Conditions | Product |
| Grignard Reaction | 1. 2 eq. RMgX, ether or THF2. H₃O⁺ (workup) | Tertiary Alcohol |
| Ammonolysis | NH₃, heat, pressure | 3-Methyloxane-3-carboxamide |
Functionalization of the Oxane Ring System
The oxane ring itself can undergo functionalization, although this is often more challenging than reactions at the ester group. The presence of the ether oxygen influences the reactivity of the adjacent C-H bonds.
C-H Functionalization:
Direct functionalization of the C-H bonds of the oxane ring is a modern area of synthetic chemistry. The C-H bonds alpha to the ether oxygen (at the C2 and C6 positions) are generally the most activated and susceptible to radical or oxidative functionalization due to the stabilizing effect of the adjacent oxygen atom. These reactions often employ transition metal catalysts or photoredox catalysis to generate a radical at the alpha position, which can then be trapped by a suitable coupling partner. For instance, direct α-arylation of cyclic ethers has been achieved using photoredox catalysis.
Ring-Opening Reactions:
Under harsh acidic conditions, the oxane ring can undergo cleavage. acs.org This typically involves protonation of the ring oxygen followed by nucleophilic attack at one of the adjacent carbons. However, six-membered rings like oxane are generally quite stable, and these reactions are less common than for smaller, more strained cyclic ethers like epoxides or oxetanes. uva.es
| Reaction Type | General Approach | Potential Product Type |
| α-C-H Arylation | Photoredox catalysis, Aryl halide | 2-Aryl-3-methyloxane-3-carboxylate |
| Ring Opening | Strong acid, Nucleophile | Dihydroxy-ether derivatives |
Regioselective and Stereoselective Functionalizations
Achieving regioselectivity and stereoselectivity in the functionalization of the oxane ring is a significant synthetic challenge.
Regioselectivity:
As mentioned, the C-H bonds at the C2 and C6 positions are the most likely sites for functionalization due to electronic activation by the adjacent oxygen atom. Distinguishing between these two positions would require a directing group or a substrate-controlled reaction. Functionalization at other positions (C4 and C5) is less common and would likely require a different synthetic strategy, such as a transannular C-H functionalization. Ring-opening reactions of unsymmetrically substituted oxanes can also exhibit regioselectivity, which is often controlled by steric and electronic factors. echemi.com
Stereoselectivity:
The existing stereocenter at C3 can influence the stereochemical outcome of reactions at other positions on the ring, potentially leading to diastereoselective product formation. For example, the introduction of a new substituent at the C2 position could favor either a cis or trans relationship to the methyl group at C3. Many modern synthetic methods aim to achieve high levels of stereocontrol in the synthesis of substituted tetrahydropyrans, often employing chiral catalysts or auxiliaries. rsc.org
The specific stereochemical outcomes for the functionalization of this compound would depend heavily on the chosen reaction conditions and reagents.
Applications of Methyl 3 Methyloxane 3 Carboxylate in Organic Synthesis
As a Chiral Building Block in Complex Molecule Synthesis
There is currently no available scientific literature demonstrating the use of Methyl 3-methyloxane-3-carboxylate as a chiral building block in the synthesis of complex molecules. For a molecule to be a useful chiral building block, methods for its enantioselective synthesis or the separation of its enantiomers are typically required, along with studies showcasing its incorporation into larger, stereochemically defined structures. Such research on this compound has not been reported in the accessible chemical literature.
Precursor for Advanced Heterocyclic Compounds
The transformation of the oxane ring or the modification of its ester group could theoretically lead to a variety of advanced heterocyclic compounds. However, no specific examples or methodologies for the use of this compound as a precursor for such compounds have been documented in published research. The reactivity of the oxane ring and its substituents in this specific compound remains unexplored in the context of synthesizing more complex heterocyclic systems.
Role in Natural Product Synthesis
An extensive search of natural product databases and synthetic literature does not indicate that the this compound scaffold is a known component of any identified natural products. Consequently, there are no reported instances of its use as a key intermediate or starting material in the total synthesis of natural products.
Utility in the Development of New Synthetic Methodologies
The development of new synthetic methodologies often involves showcasing the utility of novel starting materials or building blocks in a range of chemical transformations. There are no published studies that feature this compound in the development of new synthetic methods. Its potential reactivity under various catalytic or stoichiometric conditions has not been a subject of investigation in the available scientific literature.
Future Research Directions
Exploration of Novel Synthetic Pathways
The development of efficient and scalable synthetic routes is the bedrock of enabling further research. Current methods for constructing substituted oxanes often involve intramolecular cyclizations, which can be challenging for forming six-membered rings compared to their five-membered counterparts. Future research will likely focus on adapting and refining existing strategies and inventing new ones.
Key areas of exploration include:
Advanced Intramolecular Cyclization: Investigating modern cyclization strategies, such as Williamson ether synthesis on sterically hindered neopentyl-type systems, is a primary goal. This involves the synthesis of acyclic precursors like methyl 2-(2-hydroxy-2-methylpropyl)-3-hydroxy-2-methylpropanoate and exploring various activating agents and reaction conditions to favor the 6-endo-tet cyclization.
Ring-Expansion Strategies: Another promising avenue is the development of ring-expansion methodologies starting from smaller, more readily available rings like substituted oxetanes or epoxides. For instance, reaction of a suitable oxetane (B1205548) with a one-carbon synthon could provide a pathway to the oxane ring.
Gold-Catalyzed Cycloisomerization: Inspired by the synthesis of oxetan-3-ones from propargylic alcohols, gold-catalyzed cycloisomerization of appropriately substituted homoallylic or homopropargylic alcohols could offer a direct and atom-economical route to the oxane core. nih.gov
Paternò–Büchi Reaction Adaptations: The [2+2] photocycloaddition of carbonyls and alkenes is a classic method for oxetane synthesis. magtech.com.cn Future work could investigate analogous or stepwise formal [4+2] cycloadditions to construct the oxane ring system directly.
A comparison of potential synthetic precursor strategies is outlined below.
| Synthetic Strategy | Precursor Type | Key Challenge | Potential Advantage |
| Intramolecular Williamson Ether Synthesis | Substituted 1,5-diol | Kinetics of 6-membered ring formation | Convergent synthesis |
| Epoxide Ring Opening | Functionalized epoxide | Control of regioselectivity | Readily available starting materials |
| Gold-Catalyzed Cycloisomerization | Unsaturated alcohol | Catalyst development for 6-membered rings | Atom economy, mild conditions |
Development of Asymmetric Catalytic Methodologies
The C3-position of methyl 3-methyloxane-3-carboxylate is a chiral center. The development of methods to control this stereocenter is crucial for applications in medicinal chemistry and as chiral building blocks. Research in this area will likely parallel the successful strategies developed for asymmetric oxetane synthesis. nih.govnih.gov
Future directions include:
Catalytic Asymmetric Desymmetrization: A powerful strategy could involve the desymmetrization of a prochiral precursor, such as a 3,3-dicarboxylate oxane derivative. Chiral catalysts, like Brønsted acids or organocatalysts, could selectively hydrolyze or react with one of the two ester groups to generate the enantioenriched product. nsf.gov This approach has been successfully used for the synthesis of chiral tetrahydrothiophenes from oxetanes. nih.govnsf.gov
Kinetic Resolution: If a racemic mixture of this compound can be synthesized efficiently, its resolution via enzyme-catalyzed hydrolysis could be explored. Lipases or esterases could selectively hydrolyze one enantiomer, allowing for the separation of the unreacted ester and the hydrolyzed acid. Mammalian carboxylesterases (CESs), for example, show different specificities for substrates based on the size of alcohol and acyl groups, which could be exploited. nih.gov
Chiral Pool Synthesis: Starting from enantiopure building blocks derived from the chiral pool (e.g., from sugars or terpenes) could provide an alternative, albeit likely longer, route to enantiomerically pure this compound.
Integration into Flow Chemistry Systems
For any promising compound, the ability to produce it safely, consistently, and at scale is paramount. Flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, better temperature control, and easier scalability. researchgate.netteknoscienze.com The application of flow chemistry to oxetane synthesis has already demonstrated improved yields and scalability. illinois.edu
Future research should target:
Continuous Synthesis: Developing a multi-step, continuous flow process starting from simple precursors. This would be particularly advantageous if any of the synthetic steps involve hazardous reagents, high temperatures, or unstable intermediates. nih.gov
In-line Purification: Integrating in-line purification modules (e.g., liquid-liquid extraction, chromatography) to create a seamless "crude-to-pure" manufacturing process.
Process Analytical Technology (PAT): Implementing PAT tools (e.g., IR, NMR spectroscopy) to monitor reaction progress in real-time, allowing for rapid optimization and ensuring consistent product quality. researchgate.net This would accelerate the development cycle and facilitate technology transfer to larger scales.
Investigation of Bio-orthogonal Reactions
Bio-orthogonal chemistry involves reactions that can proceed in a living system without interfering with native biochemical processes. wikipedia.orgnih.gov This field enables the tracking and study of biomolecules in their natural environment. While oxetanes are primarily used as stable motifs in medicinal chemistry to improve physicochemical properties, magtech.com.cnmdpi.comnih.gov their functionalized derivatives could be valuable tools for chemical biology.
Future research could explore:
Functionalization with Bio-orthogonal Handles: The ester group of this compound can be hydrolyzed to the corresponding carboxylic acid, which serves as a convenient attachment point. This acid could be coupled to known bio-orthogonal reporters, such as azides, alkynes, or tetrazines, via standard amide bond formation. The resulting molecule could then be used to label biomolecules in living cells.
Ring-Opening Probes: While the oxane ring is more stable than an oxetane or epoxide, its ring strain could potentially be exploited. Research could investigate if specific enzymes or cellular conditions could trigger a ring-opening reaction. If so, the molecule could be designed as a "pro-probe" that becomes activated or fluorescent only upon reacting with its biological target.
Orthogonal Chemistry: The development of new ligation strategies is a constant goal in chemical biology. nih.gov While less likely, fundamental studies could probe the reactivity of the oxane ether bond itself under specific catalytic conditions to see if it could participate in a novel, selective bio-orthogonal transformation.
Expansion to Polymeric or Material Science Applications
The structure of this compound makes it an attractive monomer for creating novel polymers and materials. The strained ether linkage suggests potential for ring-opening polymerization (ROP), and the pendant ester group provides a handle for further functionalization.
Key research avenues include:
Ring-Opening Polymerization (ROP): Investigation into the cationic or anionic ROP of this compound could lead to new functional polyethers. The properties of the resulting polymer (e.g., glass transition temperature, solubility) would be influenced by the pendant methyl and methyl ester groups. This follows from the established polymerization of oxetane and its derivatives. wikipedia.orggoogle.com
Copolymerization: Ring-opening copolymerization (ROCOP) with other monomers, such as cyclic anhydrides or epoxides, could generate novel polyesters with tailored properties. acs.org This approach could create biodegradable materials with tunable degradation rates and mechanical properties.
Functional Materials: The ester group in the polymer backbone could be post-modified. For example, hydrolysis to a carboxylic acid could create ion-exchange resins or pH-responsive hydrogels. Amidation could be used to attach cross-linking agents, fluorescent dyes, or bioactive molecules. This versatility is particularly interesting for creating advanced materials for coatings, adhesives, or biomedical devices. Some oxetane derivatives containing azido (B1232118) groups have been explored for use as energetic binders in materials science. researchgate.net
Q & A
Basic Research Questions
Q. What are common synthetic routes for Methyl 3-methyloxane-3-carboxylate, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves oxidation or substitution reactions. For example, oxidation of hydroxymethyl intermediates using palladium or platinum catalysts in alkaline media is a viable route for structurally related oxane derivatives . Reaction optimization includes solvent selection (polar aprotic solvents enhance selectivity), temperature control, and catalyst loading. For substituted analogs, nucleophilic substitution with halogens or amines under inert atmospheres is recommended .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy is critical for verifying hydrogen and carbon environments, while mass spectrometry (MS) confirms molecular weight and fragmentation patterns . High-performance liquid chromatography (HPLC) with UV detection ensures purity, particularly for chiral variants requiring enantiomeric resolution .
Q. What spectroscopic techniques are employed to analyze functional group reactivity in this compound?
- Methodological Answer : Fourier-transform infrared (FTIR) spectroscopy identifies carbonyl (C=O) and ether (C-O-C) stretching vibrations. For kinetic studies, time-resolved UV-Vis spectroscopy monitors reaction progress, especially in oxidation or reduction pathways involving permanganate or borohydride reagents .
Advanced Research Questions
Q. How can crystallographic software like SHELX resolve structural ambiguities in this compound derivatives?
- Methodological Answer : SHELXL refines small-molecule crystal structures by iteratively adjusting atomic coordinates against X-ray diffraction data. For twinned crystals or high-resolution datasets, SHELXPRO interfaces with macromolecular tools to resolve disorder . WinGX integrates ORTEP-III for thermal ellipsoid visualization, aiding in steric strain analysis of the oxane ring .
Q. What experimental strategies address contradictions in reaction outcomes (e.g., unexpected oxidation products)?
- Methodological Answer : Control experiments with isotopic labeling (e.g., D₂O or ¹³C tracers) clarify mechanistic pathways. For example, competing oxidation pathways using KMnO₄ vs. CrO₃ may yield carboxylic acids or ketones; GC-MS and 2D NMR (COSY, HSQC) differentiate products . Reaction monitoring via in-situ IR or Raman spectroscopy identifies intermediates .
Q. How can molecular docking predict the interaction of this compound with biological targets?
- Methodological Answer : Docking software (e.g., AutoDock Vina) models ligand-receptor binding using the compound’s 3D structure (from crystallography or DFT optimization). Free energy calculations (MM-PBSA) assess binding affinities, particularly for enzyme active sites like cytochrome P450 or hydrolases .
Q. What structure-activity relationships (SAR) are observed between this compound and its analogs?
- Methodological Answer : SAR studies compare substituent effects on bioactivity. For example:
| Analog Substituent | Biological Activity | Key Interaction |
|---|---|---|
| 3-Methoxy (parent) | Chiral substrate recognition | Hydrogen bonding |
| 4-Chlorophenyl derivative | Antimicrobial activity | Hydrophobic pocket binding |
| Carboxylic acid variant | Enzyme inhibition (IC₅₀ ≤ 10 µM) | Ionic interactions |
- Modifications at the oxane ring’s 3-position enhance metabolic stability, while ester-to-acid conversion alters solubility and target engagement .
Data Analysis and Tools
Q. How do researchers validate computational models (e.g., DFT) for this compound’s conformational dynamics?
- Methodological Answer : Density functional theory (DFT) optimizations (B3LYP/6-31G*) predict lowest-energy conformers. Validation involves comparing calculated vs. experimental IR spectra or dipole moments. For dynamic studies, molecular dynamics (MD) simulations in explicit solvent (e.g., water/ethanol) model ring puckering and solvent interactions .
Q. What protocols ensure reproducibility in multi-step syntheses of methyl oxane derivatives?
- Methodological Answer : Strict inert atmosphere protocols (N₂/Ar) prevent oxidation during sensitive steps. Intermediate purification via flash chromatography (silica gel, ethyl acetate/hexane gradients) ensures high yields. Reaction reproducibility is confirmed by triplicate runs with statistical analysis (RSD < 5%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
